molecular formula C18H19Cl3N2OS2 B8386577 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1-(3-thienylmethyl)-1H-imidazole hydrochloride

5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1-(3-thienylmethyl)-1H-imidazole hydrochloride

Cat. No. B8386577
M. Wt: 449.8 g/mol
InChI Key: UUEICMJDISPOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1-(3-thienylmethyl)-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C18H19Cl3N2OS2 and its molecular weight is 449.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1-(3-thienylmethyl)-1H-imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1-(3-thienylmethyl)-1H-imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3,5-dichlorophenylthio)-2-hydroxymethyl-4-isopropyl-1-(3-thienylmethyl)-1H-imidazole hydrochloride

Molecular Formula

C18H19Cl3N2OS2

Molecular Weight

449.8 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(thiophen-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride

InChI

InChI=1S/C18H18Cl2N2OS2.ClH/c1-11(2)17-18(25-15-6-13(19)5-14(20)7-15)22(16(9-23)21-17)8-12-3-4-24-10-12;/h3-7,10-11,23H,8-9H2,1-2H3;1H

InChI Key

UUEICMJDISPOGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CC2=CSC=C2)SC3=CC(=CC(=C3)Cl)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In dimethylformamide was added 67 mg of 3-(chloromethyl)thiophene and 152 mg of potassium iodide under ice-cooling, the mixture was allowed to warm up to room temperature and stirred for 20 minutes. Then, 200 mg of 5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole (101b)was added, followed by addition of 126 mg of potassium carbonate. Then the mixture was warmed up to 50° C. and allowed to react for 6 hours. After completion of the reaction, the mixture was diluted with water, extracted with diethyl ether, the extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. To thus-obtained oil was added 5 ml of ethanol and 10 ml of 36% hydrochloric acid, and the mixture was stirred at 90° C. for 2 hours. After completion of the reaction, the solvent was distilled off under reduced pressure. The crystals were washed with diethyl ether, filtered, and 200 mg of Compound I-127 was obtained (yield 97%).
Name
5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step Two
Quantity
67 mg
Type
reactant
Reaction Step Three
Quantity
152 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

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